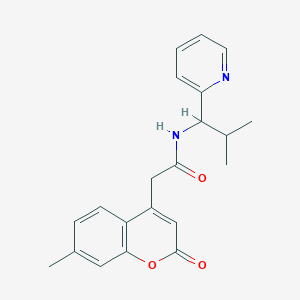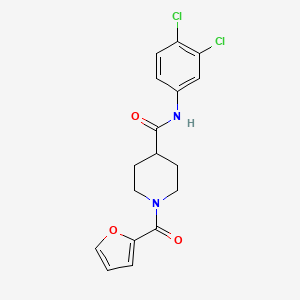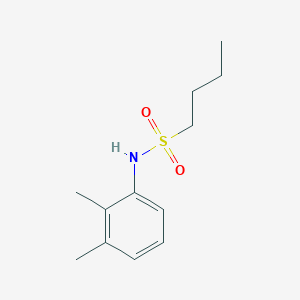![molecular formula C15H17ClN4O B5467707 1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5467707.png)
1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine, also known as CPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a piperazine derivative that acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and learning and memory processes.
Wirkmechanismus
1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor and preventing the binding of its co-agonist glycine. This results in the inhibition of the NMDA receptor activity, which leads to a decrease in the influx of calcium ions into the neuron and a reduction in the excitatory neurotransmitter release.
Biochemical and Physiological Effects:
This compound's inhibition of the NMDA receptor activity has been shown to have a number of biochemical and physiological effects, such as the modulation of glutamate and dopamine release, the enhancement of GABAergic neurotransmission, and the reduction of oxidative stress and neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine's selective antagonism of the NMDA receptor makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its limitations include its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine, such as the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of its potential as a neuroprotective agent. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatment options for various neurological and psychiatric disorders.
Synthesemethoden
1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine can be synthesized through a multistep process that involves the reaction of 3-chloroaniline with 1-methylpyrazole, followed by the reaction of the resulting intermediate with piperazine and a carbonylating agent. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease. This compound's ability to modulate the NMDA receptor activity has been shown to have a positive impact on cognitive function, memory, and mood regulation.
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-18-14(5-6-17-18)15(21)20-9-7-19(8-10-20)13-4-2-3-12(16)11-13/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLVWHVHEBYYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827246 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-chlorophenyl)vinyl 2-chlorobenzoate](/img/structure/B5467625.png)
![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-1,2-phenylene diacetate](/img/structure/B5467639.png)
![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-methoxybenzamide](/img/structure/B5467646.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5467651.png)

![ethyl 5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5467657.png)

![methyl 4-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]-1H-pyrazole-3-carboxylate](/img/structure/B5467679.png)

![4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]benzonitrile](/img/structure/B5467687.png)

![3-{[(1-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5467697.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-phenylacetamide](/img/structure/B5467704.png)